Disufenton sodium Disufenton sodium NXY-059 (Cerovive) is the disulfonyl derivative of the neuroprotective spin trap phenylbutynitrone(PBN), both NXY-059, its parent PBN and their hydrolysis/oxidation product MNT are very powerful scavengers of free radicals.IC50 value:Target: Neuroprotectantin vitro: NXY-059 is more soluble than the spin trapping agent α-phenyl-N-tert-butyl nitrone (PBN) [1]. In an in vitro blood-brain barrier (BBB) model, 250 mM of NXY-059 administered at the onset or up to 4 h after oxygen glucose deprivation (OGD) produces a significant reduction in the increased BBB permeability caused by OGD. Furthermore, OGD produces a huge influx of tissue plasminogen activator across the BBB, which is substantially reduced by NXY-059 [2].in vivo: NXY-059 reduces infarct volume in rats subjected to 2 hours of middle cerebral artery occlusion in a dose-dependent manner. At equimolar doses (3.0 mg/kg for NXY-059 and 1.4 mg/kg for PBN), NXY-059 is more efficacious than PBN. Similar results are obtained when a recovery period of 7 days is allowed. The window of therapeutic opportunity for NXY-059 is 3 to 6 hours after the start of recirculation [1]. NXY-059, a free radical-trapping agent, has a substantial protective effect, lessening the disability caused by an experimentally induced stroke in a primate species. NXY-059 treatment reduces the overall amount of brain damage by >50% of saline-treatment values, with similar levels of protection afforded to both white and gray matter [3].
Brand Name: Vulcanchem
CAS No.: 168021-79-2
VCID: VC0003442
InChI: InChI=1S/C11H15NO7S2.2Na/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19;;/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2
SMILES: CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+]
Molecular Formula: C11H13NO7S2 • 2Na
Molecular Weight: 381.3 g/mol

Disufenton sodium

CAS No.: 168021-79-2

Inhibitors

VCID: VC0003442

Molecular Formula: C11H13NO7S2 • 2Na

Molecular Weight: 381.3 g/mol

Disufenton sodium - 168021-79-2

CAS No. 168021-79-2
Product Name Disufenton sodium
Molecular Formula C11H13NO7S2 • 2Na
Molecular Weight 381.3 g/mol
IUPAC Name disodium;4-[[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate
Standard InChI InChI=1S/C11H15NO7S2.2Na/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19;;/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2
Standard InChIKey XLZOVRYBVCMCGL-BPNVQINPSA-L
Isomeric SMILES CC(C)(C)/[N+](=C/C1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])/[O-].[Na+].[Na+]
SMILES CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+]
Canonical SMILES CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+]
Description NXY-059 (Cerovive) is the disulfonyl derivative of the neuroprotective spin trap phenylbutynitrone(PBN), both NXY-059, its parent PBN and their hydrolysis/oxidation product MNT are very powerful scavengers of free radicals.IC50 value:Target: Neuroprotectantin vitro: NXY-059 is more soluble than the spin trapping agent α-phenyl-N-tert-butyl nitrone (PBN) [1]. In an in vitro blood-brain barrier (BBB) model, 250 mM of NXY-059 administered at the onset or up to 4 h after oxygen glucose deprivation (OGD) produces a significant reduction in the increased BBB permeability caused by OGD. Furthermore, OGD produces a huge influx of tissue plasminogen activator across the BBB, which is substantially reduced by NXY-059 [2].in vivo: NXY-059 reduces infarct volume in rats subjected to 2 hours of middle cerebral artery occlusion in a dose-dependent manner. At equimolar doses (3.0 mg/kg for NXY-059 and 1.4 mg/kg for PBN), NXY-059 is more efficacious than PBN. Similar results are obtained when a recovery period of 7 days is allowed. The window of therapeutic opportunity for NXY-059 is 3 to 6 hours after the start of recirculation [1]. NXY-059, a free radical-trapping agent, has a substantial protective effect, lessening the disability caused by an experimentally induced stroke in a primate species. NXY-059 treatment reduces the overall amount of brain damage by >50% of saline-treatment values, with similar levels of protection afforded to both white and gray matter [3].
Synonyms Cerovive
disodium 4-((tert-butylimino)-methyl)benzene-1,3-disulfonate N-oxide
disufenton sodium
HPN-07
NXY 059
NXY-059
NXY059
Reference [1]. Kuroda S, et al. Neuroprotective effects of a novel nitrone, NXY-059, after transient focal cerebral ischemia in the rat. J Cereb Blood Flow Metab, 1999, 19(7), 778-787.

[2]. Culot M, et al. Cerebrovascular protection as a possible mechanism for the protective effects of NXY-059 in preclinical models: an in vitro study. Brain Res, 2009, 19(1294), 144-152.

[3]. Marshall JW, et al. NXY-059, a free radical--trapping agent, substantially lessens the functional disability resulting from cerebral ischemia in a primate species. Stroke, 2001, 32(1), 190-198.
PubChem Compound 151178
Last Modified Nov 11 2021
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